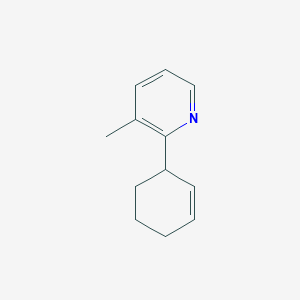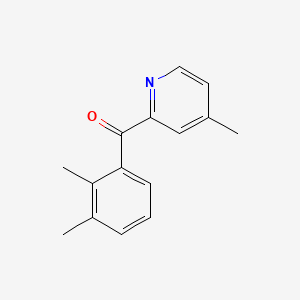
2-(2,3-Dimethylbenzoyl)-4-methylpyridine
Overview
Description
The compound “2-(2,3-Dimethylbenzoyl)-4-methylpyridine” likely belongs to a class of organic compounds known as benzoyl derivatives . These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .
Synthesis Analysis
While specific synthesis methods for “2-(2,3-Dimethylbenzoyl)-4-methylpyridine” were not found, similar compounds such as 2,3-Dimethylbenzoyl chloride have been synthesized . The synthesis of these compounds often involves reactions with other organic compounds.Molecular Structure Analysis
The molecular structure of “2-(2,3-Dimethylbenzoyl)-4-methylpyridine” would likely include a benzoyl group attached to a pyridine ring . The exact structure would depend on the positions of the methyl and benzoyl groups on the pyridine ring .Scientific Research Applications
Photoreactive Properties
The chemical behavior of related compounds, such as 2-aminopyridines and 2-pyridones, under ultraviolet irradiation, reveals photochemical dimerization properties. Such reactions form 1,4-dimers, a process with potential applications in photochemical synthesis and material science (Taylor & Kan, 1963).
Ligand Behavior in Coordination Chemistry
A study demonstrates the interligand C-C coupling involving 2-methylpyridine in rhenium tricarbonyl complexes. This indicates the potential of similar compounds as ligands in coordination chemistry, useful in catalysis and material science (Arevalo, Riera & Pérez, 2017).
Role in Synthesis of Pyrazolopyridines
The synthesis of pyrazolopyridines using compounds like 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one showcases the use of similar chemical structures in the development of new compounds with potential pharmaceutical applications (El‐Borai et al., 2013).
DNA Binding and Anticancer Properties
Studies on polypyridyl ruthenium(II) complexes with components like 2-(4-methylphenyl)imidazo[4,5-f]1,10-phenanthroline reveal significant DNA binding capabilities. Such interactions suggest a potential role in anticancer therapies and biochemistry (Xu et al., 2003).
Catalysis and H-D Exchange
The catalytic behavior in H-D exchange reactions involving 4-methylpyridine and other N-heterocycles using a palladium colloid catalyst implies its use in synthetic chemistry and catalysis (Guy & Shapley, 2009).
Electroluminescent Properties
Mono-cyclometalated Platinum(II) complexes containing 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine highlight the compound's role in developing electroluminescent materials, potentially applicable in optoelectronic devices (Ionkin, Marshall & Wang, 2005).
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, benzylic halides, which are structurally related, typically react via an SN1 or SN2 pathway, depending on the degree of substitution at the benzylic position . This interaction with its targets could result in changes in the cellular environment, leading to the observed biological effects.
Biochemical Pathways
It is known that electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . This suggests that the compound might interact with its targets through similar mechanisms, affecting downstream biochemical pathways.
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound might exhibit a range of biological activities, potentially including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .
Action Environment
The action, efficacy, and stability of 2-(2,3-Dimethylbenzoyl)-4-methylpyridine can be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the presence of other reactive species in its environment . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially influence the compound’s stability and efficacy.
properties
IUPAC Name |
(2,3-dimethylphenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-7-8-16-14(9-10)15(17)13-6-4-5-11(2)12(13)3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTJKZWDTBRIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=CC(=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301221642 | |
| Record name | (2,3-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301221642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylbenzoyl)-4-methylpyridine | |
CAS RN |
1187166-76-2 | |
| Record name | (2,3-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301221642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



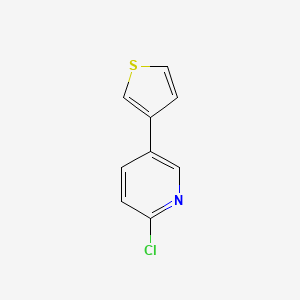

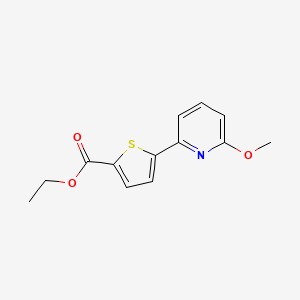
![2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391967.png)
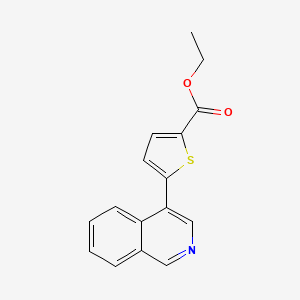
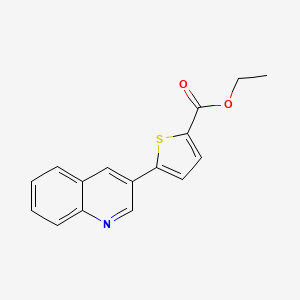
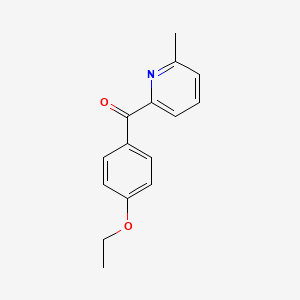
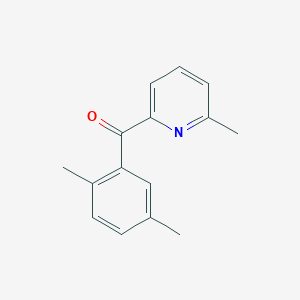

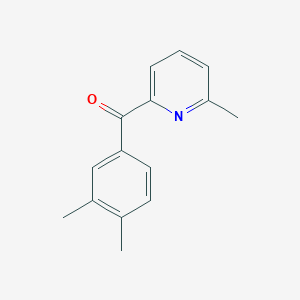
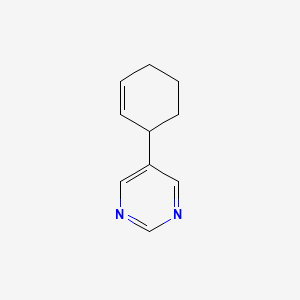
![1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone](/img/structure/B1391981.png)
